3-Fluoroglutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoroglutamate is an isomerase.

Aplicaciones Científicas De Investigación

Tumor Imaging and Metabolism

Positron Emission Tomography (PET) Imaging

3-Fluoroglutamate is primarily utilized in PET imaging to assess glutamine metabolism in tumors. Research indicates that certain tumors exhibit increased reliance on glutamine as a nutrient source, especially those with mutations that enhance glutamine metabolism. For instance, studies have shown that this compound can be labeled with fluorine-18 to create imaging agents that selectively accumulate in tumor cells, allowing for better visualization of tumors during PET scans. The uptake of these compounds correlates with the metabolic activity of the tumor, making them useful for diagnosing and monitoring cancer progression .

Case Study: Glioma Detection

A study comparing this compound with other imaging agents like methionine and glucose revealed its superior ability to differentiate between healthy and malignant tissues in glioma models. The compound demonstrated a significant uptake in glioma cells relative to surrounding healthy tissue, suggesting its potential as a diagnostic tool for identifying aggressive tumors .

Neuropharmacology

Role as a Glutamate Analog

In neurobiology, this compound acts as a competitive inhibitor of glutamate receptors. Its structural similarity to glutamate allows it to interact with neurotransmitter systems, providing insights into synaptic transmission and receptor dynamics. This property has implications for studying neurological disorders where glutamate signaling is disrupted, such as epilepsy and neurodegenerative diseases .

Research Findings

Experiments involving this compound have shown altered channel activity in neurons, indicating its potential role in modulating excitatory neurotransmission. The compound's ability to open ion channels suggests it could be used to explore the mechanisms underlying excitotoxicity—a process where excessive glutamate leads to neuronal damage .

Biochemical Research

Investigating Enzyme Interactions

Fluorinated amino acids like this compound are employed to study enzyme-substrate interactions due to their unique chemical properties. The introduction of fluorine can enhance the stability of the compound against metabolic degradation while also altering binding affinities with enzymes or receptors. This makes it a valuable probe for investigating the biochemical pathways involving glutamine and glutamate metabolism .

Applications in Drug Development

The distinct characteristics of this compound have prompted its use in drug design, particularly in developing antifolate agents that target folate metabolism. By modifying the structure of known drugs with fluorinated analogs, researchers aim to improve efficacy and reduce side effects associated with traditional therapies .

Análisis De Reacciones Químicas

2.1. Interaction with Glutamate Decarboxylase (GAD)

GAD, an enzyme in Escherichia coli, catalyzes the decarboxylation of L-glutamate to γ-aminobutyrate (GABA). Both isomers of 3-fluoroglutamate are substrates, but their reactions diverge:

-

Threo-isomer : Undergoes decarboxylation to form 4-amino-3-fluorobutyrate (optically active) .

-

Erythro-isomer : Loses the fluorine atom during decarboxylation, yielding succinic semialdehyde via an unstable enamine intermediate .

Table 1: Reaction Outcomes of this compound Isomers

| Isomer | Reaction Pathway | Product | Citation |

|---|---|---|---|

| L-threo | Decarboxylation | 4-Amino-3-fluorobutyrate | |

| L-erythro | Fluorine loss + hydrolysis | Succinic semialdehyde |

This stereochemical dependence highlights the rigid conformation of the glutamate-pyridoxal phosphate Schiff base in GAD .

2.2. Role in Aminotransferase Reactions

This compound analogs (e.g., 4-fluoroglutamine ) are substrates for aminotransferases, which catalyze amino group transfer. For example:

-

(2S,4R)-4-fluoroglutamine : Exhibits comparable substrate efficiency to L-glutamate in aminotransferase reactions, with a Km of 0.16 mM (vs. 0.15 mM for L-glutamate) .

Table 2: Substrate Efficiency of 4-Fluoroglutamine

| Compound | Substrate Conc. (mM) | Aminotransferase Activity (%) | Citation |

|---|---|---|---|

| (2S,4R)-4-FGln | 5 | 98 | |

| L-glutamate | 5 | 100 |

This high efficiency suggests potential applications in metabolic imaging .

3.1. Preparation of this compound

Fluorination of glutamate derivatives is achieved via:

-

Electrophilic fluorination : Perchloryl fluoride (ClO₃F) reacts with tetraethyl 1-acetamido-3-fluoro-1,1,3,3-propanetetracarboxylate to yield 4-fluoroglutamic acid .

-

Asymmetric synthesis : Enantioselective routes using chiral pool methods (e.g., Garner’s aldehyde) produce enantiomerically pure derivatives .

Table 3: Key Synthesis Steps

| Method | Reagent(s) | Product | Citation |

|---|---|---|---|

| Electrophilic fluorination | ClO₃F | 4-Fluoroglutamic acid | |

| Asymmetric synthesis | (R)-Garner’s aldehyde | N-Boc-L-4-fluoroglutamine |

3.2. Radiolabeling for PET Imaging

Fluorinated derivatives like 4-(3-fluoropropyl)glutamine are synthesized via:

-

Nucleophilic substitution : Tosylate precursors react with [¹⁸F]-fluoride ions to yield radiolabeled compounds .

-

Enzymatic reduction : 2-keto-3-fluoroglutarate is reduced by NADH/glutamate dehydrogenase to produce fluoroglutamate diastereomers .

Table 4: Radiolabeling Efficiency

| Compound | Radiochemical Yield (%) | Purity (%) | Citation |

|---|---|---|---|

| ¹⁸F-4-FPGln | ≥95 | ≥95 |

Propiedades

Número CAS |

97315-76-9 |

|---|---|

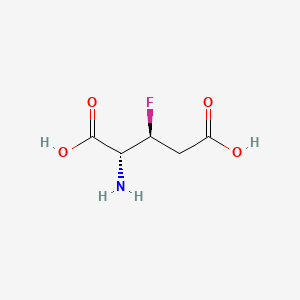

Fórmula molecular |

C5H8FNO4 |

Peso molecular |

165.12 g/mol |

Nombre IUPAC |

(2R,3S)-2-amino-3-fluoropentanedioic acid |

InChI |

InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1 |

Clave InChI |

WUDOIEVYRDRGAN-OKKQSCSOSA-N |

SMILES |

C(C(C(C(=O)O)N)F)C(=O)O |

SMILES isomérico |

C([C@@H]([C@@H](C(=O)O)N)F)C(=O)O |

SMILES canónico |

C(C(C(C(=O)O)N)F)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

97315-76-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-fluoroglutamate 3-fluoroglutamate, threo-isomer 3-fluoroglutamic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.